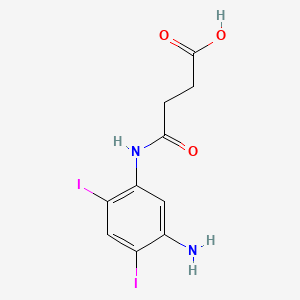
Antibiotic 593a dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antibiotic 593a dihydrochloride involves multiple steps, starting from piperazinedione derivatives. One approach includes the use of (S)-asparagine as a starting material, which undergoes several transformations to yield the final product . Another method involves the synthesis of 2,3-diaminopropionic acid derivatives, which are then converted into the desired compound through a series of reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
Antibiotic 593a dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated analogues. Substitution reactions can lead to the formation of new compounds with altered biological activities .
科学的研究の応用
作用機序
The mechanism of action of antibiotic 593a dihydrochloride involves its interaction with specific molecular targets within bacterial and cancer cells. The compound inhibits protein synthesis by binding to the ribosomal RNA, preventing the formation of essential proteins required for cell survival . This action disrupts cellular processes, leading to cell death. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its antitumor effects .
類似化合物との比較
Similar Compounds
Spectinomycin: An aminocyclitol antibiotic with a similar mechanism of action, used to treat bacterial infections.
Pyrazomycin: A C-nucleoside with antiviral activity, structurally related to antibiotic 593a dihydrochloride.
Anguidine: An antitumor agent with structural similarities, used in cancer treatment.
Uniqueness
This compound stands out due to its unique chemical structure, which includes two piperidinyl groups and a piperazinedione core. This structure contributes to its potent biological activity and makes it a valuable compound for research and therapeutic applications . Its ability to inhibit protein synthesis and interfere with DNA processes sets it apart from other antibiotics and antitumor agents .
特性
CAS番号 |
41109-80-2 |
|---|---|
分子式 |
C14H24Cl4N4O2 |
分子量 |
422.2 g/mol |
IUPAC名 |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N4O2.2ClH/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10;;/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21);2*1H/t7-,8-,9+,10+,11-,12-;;/m0../s1 |
InChIキー |
BTIDXNPBPKDZOX-AFGTVAMDSA-N |
異性体SMILES |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl.Cl.Cl |
正規SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)




![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)

![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

